molecular formula C9H11BrN2O2 B2376583 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2227206-50-8

3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No. B2376583
CAS RN: 2227206-50-8
M. Wt: 259.103
InChI Key: SXQDRDDYWOHUHC-UHFFFAOYSA-N
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Description

“3-bromo-1-(oxan-2-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1044270-96-3 . Its molecular weight is 231.09 . The IUPAC name of this compound is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .


Molecular Structure Analysis

The InChI code for “3-bromo-1-(oxan-2-yl)-1H-pyrazole” is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .


Physical And Chemical Properties Analysis

The density of “3-bromo-1-(oxan-2-yl)-1H-pyrazole” is approximately 1.7±0.1 g/cm3 . The boiling point is around 476.4±45.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

A range of studies focus on the synthesis and characterization of compounds structurally related to 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde. These studies delve into creating novel compounds by reacting with various substrates, exploring their structural intricacies, and examining their physicochemical properties. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and characterized them using multiple analytical techniques, assessing their biological activities against various bacteria and fungi (Hamed et al., 2020). Similarly, Baashen et al. (2017) used 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde to synthesize a series of novel heterocycles, confirming their structures through spectroscopic methods and X-ray crystal structures (Baashen et al., 2017).

Biological Activity Assessment

Several studies investigate the biological activities of compounds akin to 3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde. Zhu et al. (2014) synthesized a series of novel compounds and evaluated their insecticidal and fungicidal activities, providing insights into potential agricultural applications (Zhu et al., 2014). In another study, Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, which demonstrated promising antioxidant and antihyperglycemic activities, highlighting potential therapeutic applications (Kenchappa et al., 2017).

Photophysical and Crystallographic Studies

Some research efforts are dedicated to understanding the photophysical properties and crystal structures of related compounds. Singh et al. (2013) determined the crystal structure of a related compound and investigated its photophysical properties in various solvents, contributing to the knowledge of its chemical behavior in different environments (Singh et al., 2013).

Novel Synthesis Methods and Compound Applications

Other studies focus on innovative synthesis methods and potential applications of related compounds. For example, Papernaya et al. (2015) discussed the synthesis of functionalized pyrazoles from pyrazolecarbaldehydes and amino alcohols, highlighting the versatility of these compounds in chemical synthesis (Papernaya et al., 2015). Additionally, Prabakaran et al. (2021) synthesized novel chalcone derivatives and performed comprehensive studies, including ADMET, QSAR, and molecular modeling, to assess their antioxidant properties, emphasizing their potential as antioxidant agents (Prabakaran et al., 2021).

Safety And Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-8-5-7(6-13)12(11-8)9-3-1-2-4-14-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQDRDDYWOHUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde

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